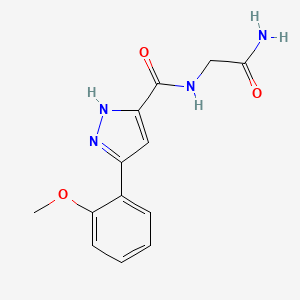![molecular formula C11H15FN2O5S B2816119 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2361770-10-5](/img/structure/B2816119.png)
4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride, also known as MPSPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. It has also been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. This compound has also been shown to inhibit the growth of cancer cells, which can lead to a reduction in tumor size.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride in lab experiments is its potential anti-inflammatory and anti-tumor properties. However, one limitation is that the mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment duration.
Zukünftige Richtungen
There are several future directions for research on 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride. One direction is to further investigate its anti-inflammatory and anti-tumor properties. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, more research is needed to determine the optimal dosage and treatment duration for this compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory and anti-tumor properties have been studied, and it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of cancer cells. However, more research is needed to fully understand its mechanism of action and determine its optimal dosage and treatment duration.
Synthesemethoden
4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride can be synthesized using a two-step process. The first step involves the reaction of piperazine with 4-chloromethyl-2-methoxy-5-nitropyridine, which results in the formation of 4-[(5-Methoxy-4-nitropyran-2-yl)methyl]piperazine. The second step involves the reaction of this intermediate product with sulfonyl fluoride, which leads to the formation of this compound.
Eigenschaften
IUPAC Name |
4-[(5-methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5S/c1-18-11-8-19-9(6-10(11)15)7-13-2-4-14(5-3-13)20(12,16)17/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMYIBMQHSTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

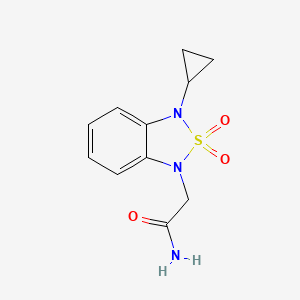
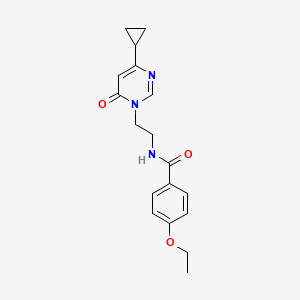
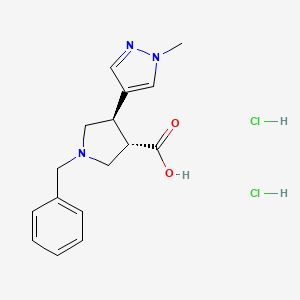
![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)
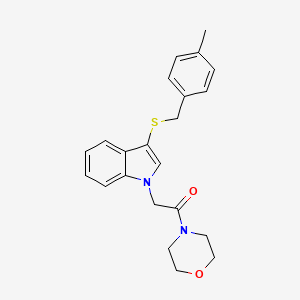
![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)
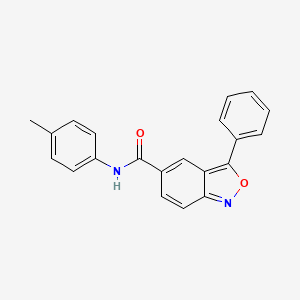
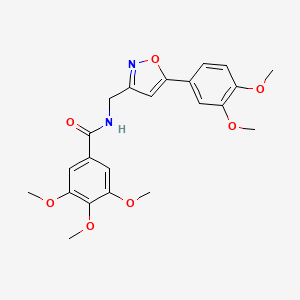
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)
![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)
